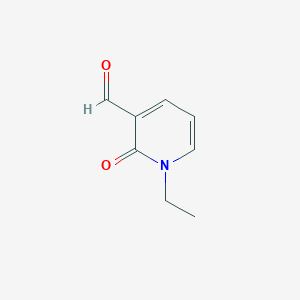

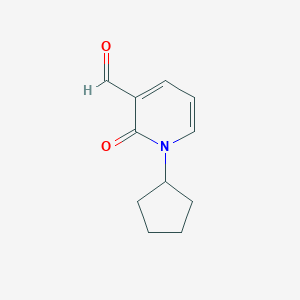

2-Fluoro-2-(pyridin-4-yl)propan-1-amine

Übersicht

Beschreibung

“2-Fluoro-2-(pyridin-4-yl)propan-1-amine” is a compound that contains a fluorinated pyridine structure . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis Analysis

The synthesis of fluoropyridines, including “this compound”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

2-Fluoro-2-(pyridin-4-yl)propan-1-amine and related compounds are integral in the synthesis of various chemical structures. The molecule's reactivity has been utilized in catalyst-free aminations to produce derivatives with potential applications in different scientific fields. For instance, catalyst-free reactions of 2-fluoropyridine with amines have been studied to yield N-(pyridin-2-yl) derivatives, indicating its role in the synthesis of pyridine-based structures (Abel et al., 2015). Similarly, the compound's involvement in creating 2,3,4-substituted pyridines as scaffolds for peptidomimetics showcases its significance in developing novel biomimetic compounds (Saitton et al., 2004).

Medicinal Chemistry and Drug Synthesis

In the realm of medicinal chemistry, this compound-related structures have been pivotal in synthesizing complex molecules. For instance, the molecule has been used in the synthesis of new N‐Alkylated Pyridin‐2(1H)‐ones, with potential implications in medicinal chemistry and drug development (Sharma et al., 2016). Moreover, the molecule is involved in the development of novel oxazolidinone antibacterial candidates, underlining its role in synthesizing new antimicrobial agents (Yang et al., 2014).

Neuroimaging and Radiopharmaceuticals

Fluorine-18 labeled derivatives of the compound have been utilized in the field of neuroimaging. For example, [18 F]MK-6240, a derivative, is a potent and selective positron emission tomography (PET) radiopharmaceutical for detecting human neurofibrillary tangles, showcasing the molecule's application in diagnosing neurodegenerative diseases (Collier et al., 2017).

Complexation and Coordination Chemistry

The compound has also been explored in coordination chemistry. For instance, its interaction with cadmium(II) to form a tetradentate ligand indicates its role in complexation and potential applications in material science and catalysis (Hakimi et al., 2013).

Synthetic Methodology Development

Its involvement in the synthesis of GABA A alpha2,3-selective allosteric modulators highlights its utility in developing novel synthetic methodologies and its potential role in neuroscience and pharmacology (Jensen et al., 2005).

Wirkmechanismus

- The primary target of this compound is the κ-opioid receptor (KOR) . KORs are part of the opioid receptor family and play a crucial role in pain modulation, mood regulation, and stress responses.

Target of Action

Mode of Action

- 2-Fluoro-2-(pyridin-4-yl)propan-1-amine binds selectively to KORs with high affinity . It acts as a KOR antagonist , blocking the receptor’s activation by endogenous opioids (e.g., dynorphins). By antagonizing KORs, it modulates pain perception, stress responses, and mood without directly activating the receptor.

Pharmacokinetics

- The compound’s absorption depends on its route of administration (e.g., oral, intravenous). It enters systemic circulation and reaches target tissues. Its volume of distribution varies based on lipophilicity and protein binding . Details on metabolism are not readily available for this specific compound. The compound is likely metabolized in the liver and excreted via urine or feces. The duration of action depends on the compound’s half-life. Factors like solubility, stability, and first-pass metabolism influence bioavailability.

Eigenschaften

IUPAC Name |

2-fluoro-2-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-8(9,6-10)7-2-4-11-5-3-7/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZORXQAUBOVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1470276.png)

![1-[(Piperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1470288.png)

![3-Ethyl-2-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470290.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(piperazin-1-yl)methanone](/img/structure/B1470291.png)

![5H,7H,8H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B1470295.png)